2-Chloro-3-fluorophenylthiourea

Medicinal Chemistry Cytotoxicity Cancer Research

2-Chloro-3-fluorophenylthiourea (CAS: 1263377-46-3) is a synthetic, halogenated arylthiourea with the molecular formula C7H6ClFN2S and a molecular weight of 204.65 g/mol. It is characterized by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 3-position, attached to a thiourea core.

Molecular Formula C7H6ClFN2S
Molecular Weight 204.65 g/mol
Cat. No. B12986811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluorophenylthiourea
Molecular FormulaC7H6ClFN2S
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Cl)NC(=S)N
InChIInChI=1S/C7H6ClFN2S/c8-6-4(9)2-1-3-5(6)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyUULBOZBQSOIZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-Chloro-3-fluorophenylthiourea: A Halogenated Thiourea Scaffold for Targeted Research


2-Chloro-3-fluorophenylthiourea (CAS: 1263377-46-3) is a synthetic, halogenated arylthiourea with the molecular formula C7H6ClFN2S and a molecular weight of 204.65 g/mol . It is characterized by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 3-position, attached to a thiourea core . This specific arrangement of halogen substituents is of interest due to the class-known influence of such modifications on the electronic properties, binding affinity, and pharmacokinetic profiles of thiourea derivatives [1]. The compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology, particularly for structure-activity relationship (SAR) exploration and as a building block for more complex heterocyclic systems .

The Procurement Risk of Substituting 2-Chloro-3-fluorophenylthiourea with Generic Analogs


Interchanging 2-Chloro-3-fluorophenylthiourea with other halogenated phenylthioureas (e.g., 3-chloro-4-fluorophenyl, 4-chloro-3-fluorophenyl, or mono-halogenated analogs) carries significant scientific risk. The specific position (ortho-Cl, meta-F) and nature of halogen substituents on the phenyl ring directly modulate electronic distribution, steric hindrance, and hydrogen-bonding potential [1]. These subtle changes translate into non-linear, unpredictable variations in biological activity. For instance, in cytotoxic assays, a change in halogen substitution from 3-chloro-4-fluorophenyl to 3,4-dichlorophenyl or 4-trifluoromethylphenyl dramatically alters potency, with IC50 values ranging from 1.5 µM to >10 µM depending on the exact pattern [2]. Similarly, antimicrobial SAR studies explicitly state that ortho-chloro or fluoro substitution is essential for activity against certain targets, a feature that would be lost with para-substituted analogs [3]. Procuring a 'similar' compound risks introducing uncontrolled variables that can invalidate SAR studies, waste resources, and lead to false negative or misleading results.

Quantitative Differentiation of 2-Chloro-3-fluorophenylthiourea vs. Closest Analogs


Inferred Cytotoxic Potency vs. 3-Chloro-4-fluorophenylthiourea in SW620 Colon Cancer Cells

While direct data for 2-Chloro-3-fluorophenylthiourea is absent, a close structural analog, 3-chloro-4-fluorophenylthiourea, exhibits significant cytotoxicity against the human colon cancer cell line SW620 [1]. This provides a class-based inference that the 2-Cl, 3-F substitution pattern may confer similar or distinct potency, establishing a testable hypothesis for comparative SAR studies. The data for the 3-Cl, 4-F analog serves as a quantitative benchmark against which the activity of the 2-Cl, 3-F isomer can be measured.

Medicinal Chemistry Cytotoxicity Cancer Research Thiourea Derivatives

SAR-Defined Importance of Ortho-Substitution for Antimicrobial and Anti-HIV Activity

A structure-activity relationship (SAR) study on a series of thiourea derivatives identified that an ortho-chloro or ortho-fluoro substituent on the phenyl ring at the Ar1 position is essential for in vitro antimicrobial and anti-HIV activity [1]. 2-Chloro-3-fluorophenylthiourea uniquely combines an ortho-chloro group with a meta-fluoro group, potentially conferring a distinct activity profile not achievable with mono-halogenated or differently substituted analogs. This SAR rule provides a class-level rationale for investigating this specific compound's potential in these therapeutic areas.

Antimicrobial Resistance Antiviral Research Medicinal Chemistry SAR

Differential Enzyme Inhibition Compared to 4-Fluorophenylthiourea

In a study of fluorophenyl thiourea derivatives, 4-fluorophenylthiourea demonstrated potent inhibition of α-amylase (IC50 = 53.307 nM) and α-glycosidase (IC50 = 24.928 nM) [1]. The 2-Chloro-3-fluorophenylthiourea variant presents a different electronic and steric environment due to the presence of both an ortho-chloro and a meta-fluoro group. This difference is predicted to alter its binding affinity and inhibitory profile against these and other diabetes-related enzymes compared to the mono-substituted 4-fluoro analog, making it a valuable tool for investigating structure-activity relationships in enzyme inhibition.

Diabetes Research Enzyme Inhibition α-Amylase α-Glycosidase Thiourea Derivatives

Comparative Antibacterial Activity Benchmarking with m-Fluorophenylthiourea

A comprehensive study of mono-substituted phenylthioureas identified m-fluorophenylthiourea as exhibiting significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria when compared to its o- and p- isomers and other halogenated derivatives [1]. The 2-Chloro-3-fluorophenylthiourea compound represents a more complex halogenation pattern. By comparing its activity profile to that of the established m-fluorophenylthiourea benchmark, researchers can directly quantify the synergistic or antagonistic effects of adding an ortho-chloro group on antibacterial potency and spectrum.

Antibacterial Drug Discovery Thiourea SAR Gram-negative bacteria

Optimal Research and Development Applications for 2-Chloro-3-fluorophenylthiourea


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Based on the known cytotoxic activity of related 3-chloro-4-fluorophenylthiourea against colon cancer cells (IC50 = 9.4 µM) [1], 2-Chloro-3-fluorophenylthiourea is an ideal candidate for systematic SAR studies. By profiling this compound alongside its positional isomers and other halogenated analogs in the same assay panel, researchers can precisely quantify the impact of the 2-Cl, 3-F substitution pattern on potency, selectivity, and mechanism of action. This comparative data is essential for the rational design of more potent and selective anticancer leads.

Hit-to-Lead Optimization in Antimicrobial and Antiviral Programs

SAR evidence indicates that an ortho-chloro or ortho-fluoro substituent is a key structural requirement for antimicrobial and anti-HIV activity in certain thiourea series [2]. 2-Chloro-3-fluorophenylthiourea, which contains the requisite ortho-chloro group, is therefore a prioritized scaffold for hit-to-lead optimization. Researchers can use this compound as a starting point to synthesize and test a library of derivatives, exploring modifications to the thiourea core or additional substituents to enhance potency, improve pharmacokinetic properties, and broaden the spectrum of activity against resistant pathogens.

Comparative Enzyme Inhibition Profiling for Metabolic Disorders

With related fluorophenylthioureas demonstrating potent inhibition of key metabolic enzymes like α-amylase (IC50 = 53 nM) and α-glycosidase (IC50 = 25 nM) [3], 2-Chloro-3-fluorophenylthiourea is a valuable probe for dissecting the role of specific halogen substitution on enzyme binding. Comparative enzyme kinetics studies using this compound against a panel of purified enzymes will reveal the structure-activity relationship governing its inhibitory profile. This information is crucial for designing more potent and selective enzyme inhibitors for the treatment of diabetes and other metabolic disorders.

Synthetic Building Block for Heterocyclic Compound Libraries

As a versatile small molecule scaffold, 2-Chloro-3-fluorophenylthiourea serves as a key synthetic intermediate for generating diverse heterocyclic libraries . Its thiourea group can be readily cyclized to form thiazoles, thiadiazoles, pyrimidines, and other privileged structures in medicinal chemistry. The presence of both chlorine and fluorine substituents provides orthogonal handles for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the rapid generation of novel compounds with enhanced biological activity and improved drug-like properties.

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